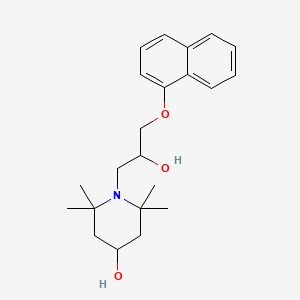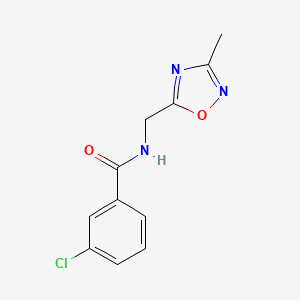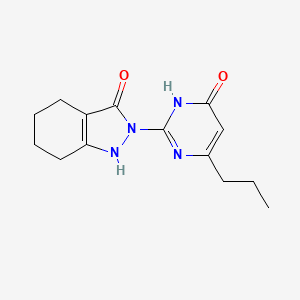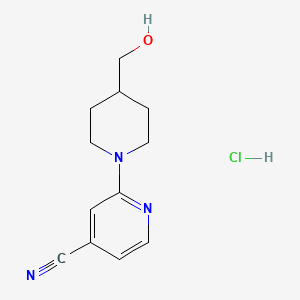
1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is commonly referred to as HNPA-TAM or J147, and it has been shown to have a range of biochemical and physiological effects that make it an attractive candidate for further research. In
Wissenschaftliche Forschungsanwendungen
HNPA-TAM or J147 has been shown to have a range of potential therapeutic applications, including neuroprotection, cognitive enhancement, and anti-aging effects. In animal studies, this compound has been shown to improve memory and learning, reduce inflammation, and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings suggest that HNPA-TAM or J147 may have significant clinical applications in the future.
Wirkmechanismus
The exact mechanism of action of HNPA-TAM or J147 is not fully understood, but it is believed to work through multiple pathways. This compound has been shown to increase the production of ATP, reduce oxidative stress, and activate the Nrf2 pathway, which is involved in cellular defense mechanisms. Additionally, HNPA-TAM or J147 has been shown to increase the expression of genes involved in synaptic plasticity and neuroprotection.
Biochemische Und Physiologische Effekte
HNPA-TAM or J147 has been shown to have a range of biochemical and physiological effects that make it an attractive candidate for further research. This compound has been shown to increase mitochondrial function, reduce inflammation, and improve cognitive function. Additionally, HNPA-TAM or J147 has been shown to increase the expression of genes involved in synaptic plasticity and neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using HNPA-TAM or J147 in lab experiments is its potential therapeutic applications. This compound has been shown to have a range of beneficial effects, including neuroprotection, cognitive enhancement, and anti-aging effects. Additionally, the synthesis method has been optimized to produce high yields of pure HNPA-TAM or J147, which is important for scientific research applications. However, there are also limitations to using this compound in lab experiments. For example, the exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are many potential future directions for research on HNPA-TAM or J147. One area of focus could be on the development of new therapeutic applications for this compound. Additionally, research could be conducted to further understand the mechanism of action and identify new pathways that are affected by HNPA-TAM or J147. Finally, more studies could be conducted to determine the safety and efficacy of this compound in human clinical trials. Overall, HNPA-TAM or J147 is a promising compound that has the potential to have significant clinical applications in the future.
Synthesemethoden
The synthesis of HNPA-TAM or J147 involves a multi-step process that starts with the reaction of 2-naphthol with 3-chloropropylamine to form 2-(3-chloropropyl)naphthalene-1-ol. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to form the final product. The synthesis method has been optimized to produce high yields of pure HNPA-TAM or J147, which is important for scientific research applications.
Eigenschaften
IUPAC Name |
1-(2-hydroxy-3-naphthalen-1-yloxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-21(2)12-17(24)13-22(3,4)23(21)14-18(25)15-26-20-11-7-9-16-8-5-6-10-19(16)20/h5-11,17-18,24-25H,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKDLLCZOGHFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1CC(COC2=CC=CC3=CC=CC=C32)O)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2674089.png)
![ethyl 4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2674090.png)
![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2674091.png)
![1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2674094.png)

![Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2674097.png)
![N-(5-chloro-2-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2674100.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide](/img/structure/B2674103.png)
![2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2674104.png)
![N-(4-methylthiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2674106.png)
![(2-((Difluoromethyl)sulfonyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2674107.png)
![8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674108.png)
